(2S,3R)-2-Azaniumyl-3-hydroxyheptadecyl hydrogen phosphate
Description
Its molecular formula is C₁₇H₃₈NO₅P, with a molecular weight of 367.2488 g/mol . Unlike unsaturated sphingosine derivatives, sphinganine lacks the C4–C5 double bond, which influences its biophysical properties and biological activity. This compound is part of the broader sphingolipidome, playing roles in cell signaling, membrane structure, and metabolic regulation .
Properties
CAS No. |
474923-29-0 |
|---|---|
Molecular Formula |
C17H38NO5P |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
[(2S,3R)-2-azaniumyl-3-hydroxyheptadecyl] hydrogen phosphate |
InChI |
InChI=1S/C17H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)16(18)15-23-24(20,21)22/h16-17,19H,2-15,18H2,1H3,(H2,20,21,22)/t16-,17+/m0/s1 |
InChI Key |
RTCZJPCPBSBOKB-DLBZAZTESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H]([C@H](COP(=O)(O)[O-])[NH3+])O |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(COP(=O)(O)[O-])[NH3+])O |
Synonyms |
(2S,3R)-2-Amino-1,3-heptadecanediol 1-(Dihydrogen Phosphate); (2S,3R)-2-Amino-3-hydroxyheptadecyl Dihydrogen Phosphate |
Origin of Product |
United States |
Preparation Methods
De Novo Synthesis: Sphinganine-1-phosphate can be synthesized de novo within cells by enzymatic reactions involving serine palmitoyltransferase (SPT) and ceramide synthase.
Chemical Synthesis: Chemical methods involve the phosphorylation of sphinganine (d17:0) using appropriate reagents.
Industrial Production:: Industrial-scale production methods are not widely reported due to the compound’s specialized nature. research-grade quantities are available from suppliers.
Chemical Reactions Analysis
Sphinganine-1-phosphate (d17:0) can undergo various reactions:
Phosphorylation: The addition of a phosphate group to sphinganine (d17:0).
Hydrolysis: Cleavage of the phosphate ester bond.
Metabolism: Enzymatic modifications leading to other sphingolipids.
Common reagents include phosphoric acid, enzymes (e.g., sphingosine kinases), and specific phosphatases. Major products include sphingosine-1-phosphate (d17:0) and ceramides.
Scientific Research Applications
Cell Migration: Sphinganine-1-phosphate regulates cell migration, angiogenesis, and immune responses.
Apoptosis: It influences cell survival and apoptosis pathways.
Neuroprotection: Implicated in neurodegenerative diseases.
Glaucoma Research: Reduced levels in glaucomatous trabecular meshwork samples.
Cancer: Potential roles in cancer progression and therapy.
Mechanism of Action
Sphinganine-1-phosphate acts through G protein-coupled receptors (S1P receptors). It modulates intracellular calcium levels, activates downstream kinases, and influences gene expression. Key pathways include PI3K/Akt and MAPK.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Physicochemical Comparisons
Key structural analogs include:
| Compound Name | Backbone Structure | Double Bonds | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Features |
|---|---|---|---|---|---|---|
| Sphinganine-C17-1-phosphate | C17 sphinganine | 0 (saturated) | C₁₇H₃₈NO₅P | 367.2488 | ~4.35* | Fully saturated backbone |
| Sphingosine-1-phosphate (d17:1) | C17 sphingosine | 1 (C4–C5) | C₁₇H₃₆NO₅P | 365.233 | 4.351 | Unsaturated backbone; bioactive |
| Sphinganine-1-phosphocholine | C18 sphinganine | 0 | C₂₃H₅₁N₂O₅P | 466.3536 | N/A | Phosphocholine head group |
| C17 Sphingosine-1-phosphocholine | C17 sphingosine | 1 | C₂₂H₄₇N₂O₅P | 450.3223 | N/A | Shorter chain + phosphocholine |
*Estimated based on structural similarity to sphingosine-1-phosphate (d17:1) .
Key Observations :
- Saturation : Sphinganine-C17-1-phosphate lacks the C4–C5 double bond present in sphingosine-1-phosphate (d17:1), reducing its conformational flexibility and altering receptor binding .
- Head Group : Phosphocholine derivatives (e.g., sphinganine-1-phosphocholine) exhibit greater polarity compared to phosphate-only analogs, enhancing aqueous solubility .
Signaling Pathways
- Sphinganine-C17-1-phosphate: Limited direct receptor-mediated signaling data exist, but saturated sphinganine derivatives are implicated in de novo ceramide synthesis and apoptosis regulation .
- Sphingosine-1-phosphate (d17:1) : Binds to S1P receptors (S1PR1–5), modulating immune cell trafficking, endothelial barrier function, and viral pathogenesis (e.g., COVID-19 metabolic dysregulation) .
Metabolic Roles
- Sphinganine-C17-1-phosphate is a precursor in the sphingolipid salvage pathway, whereas sphingosine-1-phosphate (d17:1) is a terminal metabolite with direct signaling functions .
- In COVID-19 patients, sphingosine-1-phosphate (d17:1) levels correlate with disease severity, suggesting a role in metabolic inflammation absent in saturated analogs like sphinganine-C17-1-phosphate .
Analytical Detection
- Both compounds are quantified via LC-MS/MS. Sphingosine-1-phosphate (d17:1) has been measured in cerebrospinal fluid for diagnosing carcinomatous meningitis, while sphinganine-C17-1-phosphate is primarily studied in lipidomic profiling .
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